molecular formula C17H19N5O B2699523 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034504-73-7

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No. B2699523
CAS RN: 2034504-73-7
M. Wt: 309.373
InChI Key: YYEFPXQHWDVPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . The molecule also has a tert-butylphenyl group and a urea group .

Scientific Research Applications

Drug Discovery and Psoriasis Treatment
A compound structurally similar to 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, identified through structure-activity relationship analysis as a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, showed significant antipsoriatic effects in a psoriatic animal model. This discovery highlights its potential as a novel treatment for psoriasis, a chronic autoimmune disease (Guo-Bo Li et al., 2016).

Adenosine Deaminase Inhibition and Anti-inflammatory Applications
Research into pyrazolo[3,4-d]pyrimidin-4-ones has shown that these compounds, with modifications such as alkyl or arylalkyl substituents, exhibit potent adenosine deaminase inhibitory activity. This property suggests a potential for therapeutic applications in conditions related to adenosine deaminase, such as specific types of inflammation and immune system disorders (C. La Motta et al., 2009).

p38α MAP Kinase Inhibition for Inflammatory Diseases
The design and synthesis of N-pyrazole, N'-thiazole urea inhibitors targeting p38α mitogen-activated protein kinase (p38α MAPK) have led to the discovery of compounds with potent inhibitory activity. These findings are significant for developing treatments for diseases driven by p38α MAPK, such as various inflammatory conditions (Matthäus Getlik et al., 2012).

Antibacterial Heterocyclic Compounds
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial activity. This research opens up new avenues for developing antibacterial agents to combat resistant bacterial strains (M. E. Azab et al., 2013).

Anticancer and Antiangiogenic Effects
Structural optimization of pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of compounds with high potency against FLT3-driven human acute myeloid leukemia (AML) cells and significant antiangiogenic effects. These compounds show potential for AML treatment, highlighting the therapeutic applications of such molecular structures in oncology (Ling-Ling Yang et al., 2013).

Crystal Structure Insights for Agricultural Chemistry
The crystal structure analysis of a sulfonylurea herbicide demonstrates the molecular interactions and stability contributing to its herbicidal activity. Such insights are valuable for designing more efficient and environmentally friendly agricultural chemicals (Youngeun Jeon et al., 2015).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-17(2,3)12-4-6-13(7-5-12)20-16(23)21-14-10-18-15-8-9-19-22(15)11-14/h4-11H,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEFPXQHWDVPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

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